![molecular formula C18H14ClN3O3S B2633801 (Z)-2-(2-((2-amino-4-oxothiazol-5(4H)-ylidene)methyl)phenoxy)-N-(4-chlorophenyl)acetamide CAS No. 868237-66-5](/img/structure/B2633801.png)
(Z)-2-(2-((2-amino-4-oxothiazol-5(4H)-ylidene)methyl)phenoxy)-N-(4-chlorophenyl)acetamide
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Description
(Z)-2-(2-((2-amino-4-oxothiazol-5(4H)-ylidene)methyl)phenoxy)-N-(4-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C18H14ClN3O3S and its molecular weight is 387.84. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(2-((2-amino-4-oxothiazol-5(4H)-ylidene)methyl)phenoxy)-N-(4-chlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(2-((2-amino-4-oxothiazol-5(4H)-ylidene)methyl)phenoxy)-N-(4-chlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hypoglycemic and Hypolipidemic Activity
Research has focused on the synthesis of novel thiazolidinedione ring-containing molecules for their potential in treating type-2 diabetes. These compounds have shown significant reductions in blood glucose, total cholesterol, and triglycerides levels in animal models. Notably, the compounds synthesized for this purpose include those with structural similarities to the specified acetamide, demonstrating the chemical's relevance in developing treatments for metabolic disorders (Mehendale-Munj, Ghosh, & Ramaa, 2011).
Anticancer Activity
Another area of research involves the synthesis of acetamide derivatives for investigating their anticancer activity. Compounds with similar structures have been synthesized and tested against various cancer cell lines, including leukemia, non-small cell lung cancer, and breast cancer, showing promising growth inhibition (Karaburun et al., 2018).
Anti-inflammatory Activity
Compounds structurally akin to the specified acetamide have been synthesized and evaluated for their anti-inflammatory activity. Some derivatives have shown significant inhibitory effects on nitric oxide production, inducible nitric oxide synthase activity, and the generation of prostaglandin E2, with effects comparable to or exceeding those of commercial anti-inflammatory drugs (Ma et al., 2011).
Antimicrobial Agents
The synthesis of novel thiazolidinone and acetidinone derivatives has been explored for their antimicrobial activity. These studies aim to develop new compounds that can act as effective treatments against various bacterial and fungal pathogens, demonstrating the broader pharmaceutical applications of these chemical frameworks (Mistry, Desai, & Intwala, 2009).
Antioxidant Properties
Research into the antioxidant properties of novel acetamide derivatives containing 1,3,4-thia/oxadiazole moieties has been conducted. These compounds have been synthesized and evaluated for their ability to scavenge free radicals, with some showing comparable activity to ascorbic acid, highlighting their potential as antioxidant agents (Lelyukh et al., 2021).
properties
IUPAC Name |
2-[2-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenoxy]-N-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3S/c19-12-5-7-13(8-6-12)21-16(23)10-25-14-4-2-1-3-11(14)9-15-17(24)22-18(20)26-15/h1-9H,10H2,(H,21,23)(H2,20,22,24)/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGLVNVWELOYNI-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N=C(S2)N)OCC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N=C(S2)N)OCC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(2-((2-amino-4-oxothiazol-5(4H)-ylidene)methyl)phenoxy)-N-(4-chlorophenyl)acetamide |
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